

# Independent Verification of Perillyl Alcohol's Tumor Regression Effects: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Perillyl Alcohol*

Cat. No.: *B192071*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Perillyl alcohol** (POH), a naturally occurring monoterpenoid found in the essential oils of various plants, has garnered significant interest for its potential anti-cancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Preclinical studies have demonstrated its ability to induce tumor regression in various cancers, including pancreatic, mammary, and liver tumors.[\[1\]](#) However, early clinical trials with oral administration of POH showed limited efficacy and were often associated with significant gastrointestinal side effects.[\[2\]](#)[\[3\]](#) A pivotal shift in research focus to intranasal delivery has revitalized interest, particularly for intracranial malignancies like glioblastoma, by offering a potential route to bypass the blood-brain barrier and reduce systemic toxicity.[\[3\]](#)[\[4\]](#) This guide provides an objective comparison of **perillyl alcohol**'s tumor regression effects, supported by experimental data from independent clinical studies, with a focus on its intranasal application in glioma.

## Quantitative Analysis of Clinical Trials

The efficacy of intranasal **perillyl alcohol**, particularly a highly purified formulation known as NEO100, has been evaluated in several clinical trials for recurrent glioblastoma. The following table summarizes key quantitative data from these studies, offering a comparative overview of its performance.

| Trial/Study              | Phase    | Patient Population           | Dosage and Administration                                         | Key Outcomes                                                                                                                                                                                                               | Reference |
|--------------------------|----------|------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Da Fonseca et al. (2013) | Phase II | Recurrent Malignant Glioma   | 533.6 mg/day POH via inhalation                                   | 6-month progression-free survival (PFS) rate: 48% for GBM, 60% for anaplastic astrocytoma, 67% for anaplastic oligodendroglioma. After 4 years of exclusive POH treatment, 19% of patients remained in clinical remission. | [5]       |
| Schönthal et al. (2021)  | Phase I  | Recurrent Glioblastoma (GBM) | Intranasal NEO100, dose escalation from 384 mg/day to 1152 mg/day | Progression-Free Survival at 6 months (PFS-6): 33%. Overall Survival at 12 months (OS-12): 55%. Median Overall Survival (OS): 15                                                                                           | [6][7][8] |

months.

Notably, 33% of patients, all with IDH1-mutant tumors, survived >24 months.

---

Continuous tumor regression over 13 months until [9] the tumor was barely visible on MRI scans.

---

|                                   |     |                                     |                               |  |
|-----------------------------------|-----|-------------------------------------|-------------------------------|--|
| Case Report<br>(Schönthal et al.) | N/A | Recurrent<br>Grade 4<br>Astrocytoma | Daily<br>intranasal<br>NEO100 |  |
|-----------------------------------|-----|-------------------------------------|-------------------------------|--|

## Comparison with Standard of Care: Temozolomide

Temozolomide (TMZ) is the standard-of-care chemotherapeutic agent for glioblastoma. Studies have explored the efficacy of **perillyl alcohol** in the context of TMZ resistance, a common challenge in glioma treatment.

In vitro studies have shown that POH is cytotoxic to both TMZ-sensitive and TMZ-resistant glioma cells, and this effect is independent of O6-methylguanine-DNA methyltransferase (MGMT) expression, a key mechanism of TMZ resistance.[10][11][12] Furthermore, POH has been shown to act as a chemosensitizing agent, enhancing the cytotoxic effects of TMZ in sensitive glioma cells.[10][12] A novel conjugate of TMZ and POH (TMZ-POH) has demonstrated significantly greater anticancer activity in preclinical models compared to either agent alone or a simple mixture of the two.[4][13] One case study reported that the combination of POH inhalation with oral TMZ halted the progression of a recurrent, inoperable glioblastoma that had failed to respond to standard treatment.[14]

## Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are crucial. Below are the experimental protocols for a key clinical trial investigating intranasal NEO100.

## Phase I Trial of Intranasal NEO100 in Recurrent Glioblastoma

- Study Design: An open-label, Phase I dose-escalation study to evaluate the safety and efficacy of NEO100 in adult patients with recurrent glioblastoma.[6][8]
- Patient Population: 12 patients with recurrent glioblastoma.[6][8]
- Intervention: NEO100, a highly purified form of **perillyl alcohol**, was administered via intranasal delivery using a nebulizer and nasal mask.[6][8]
- Dosing Regimen: Patients were enrolled in four cohorts of three, receiving escalating doses of 96 mg, 144 mg, 192 mg, and 288 mg per dose, administered four times a day. This resulted in total daily doses of 384 mg, 576 mg, 768 mg, and 1152 mg.[8] A treatment cycle was defined as 28 days of continuous administration.[6][8]
- Outcome Measures:
  - Safety: Adverse events were documented throughout the trial.[6][8]
  - Efficacy: Radiographic response was evaluated every two months using the Response Assessment in Neuro-Oncology (RANO) criteria. Progression-free survival at 6 months (PFS-6) and overall survival at 12 months (OS-12) were determined.[6][7][8]

## Visualizing the Mechanisms and Workflows

To further elucidate the complex biological processes and experimental designs, the following diagrams are provided.



[Click to download full resolution via product page](#)

### Perillyl Alcohol's Anti-Tumor Signaling Pathways



[Click to download full resolution via product page](#)

### Phase I Clinical Trial Workflow for Intranasal NEO100

## Conclusion

The body of evidence from independent clinical studies suggests that intranasal administration of **perillyl alcohol**, particularly the highly purified NEO100 formulation, is a promising therapeutic strategy for recurrent glioblastoma. It has demonstrated a favorable safety profile and encouraging efficacy signals, including prolonged survival in a subset of patients.<sup>[6][8]</sup> The ability of POH to overcome TMZ resistance and potentially synergize with existing therapies warrants further investigation. While these findings are promising, larger, randomized controlled trials are necessary to definitively establish the clinical benefit of intranasal **perillyl alcohol** in the treatment of glioblastoma and other intracranial malignancies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Perillyl alcohol: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term Outcome in Patients with Recurrent Malignant Glioma Treated with Perillyl Alcohol Inhalation | Anticancer Research [ar.iiarjournals.org]
- 6. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]
- 9. neonc.com [neonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Perillyl alcohol for the treatment of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. labcardeman.com.br [labcardeman.com.br]
- To cite this document: BenchChem. [Independent Verification of Perillyl Alcohol's Tumor Regression Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192071#independent-verification-of-perillyl-alcohol-s-tumor-regression-effects]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)